molecular formula C20H12O4 B11696408 6-oxo-6H-benzo[c]chromen-3-yl benzoate

6-oxo-6H-benzo[c]chromen-3-yl benzoate

Cat. No.: B11696408
M. Wt: 316.3 g/mol
InChI Key: RGVYMDARSMLQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-6H-benzo[c]chromen-3-yl benzoate is a synthetic derivative based on the 6H-benzo[c]chromen-6-one (urolithin) scaffold. Urolithins are recognized as the main bioavailable metabolites of Ellagic Acid and have shown significant therapeutic potential, particularly in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . As part of this promising chemical class, this benzoate ester derivative is designed for research and development as a potential Phosphodiesterase 2 (PDE2) inhibitor. PDE2 inhibition is a key target for enhancing cyclic nucleotide signaling in the central nervous system, a mechanism known to augment neuronal communication and provide neuroprotective effects . Studies on related alkoxylated 6H-benzo[c]chromen-6-one derivatives have demonstrated potent PDE2 inhibitory activity and shown protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cell models, underscoring the value of this chemical series in neurological research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) benzoate

InChI

InChI=1S/C20H12O4/c21-19(13-6-2-1-3-7-13)23-14-10-11-16-15-8-4-5-9-17(15)20(22)24-18(16)12-14/h1-12H

InChI Key

RGVYMDARSMLQKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Oxo 6h Benzo C Chromen 3 Yl Benzoate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing insights into the chemical environment of individual protons and carbons.

For the parent 6H-benzo[c]chromen-6-one, the aromatic protons typically resonate in the downfield region, from approximately 7.2 to 8.4 ppm. orgsyn.org The protons on the biphenyl-like fragment of the benzo[c]chromene system show characteristic splitting patterns due to spin-spin coupling. For instance, in the unsubstituted core, complex multiplets are observed for the protons on the two fused benzene (B151609) rings. orgsyn.org

In substituted analogues, such as 3-methoxy-6H-benzo[c]chromen-6-one, the presence of the methoxy (B1213986) group at the C-3 position influences the chemical shifts of the adjacent protons. The protons on the substituted ring appear at slightly different chemical shifts compared to the unsubstituted core due to the electron-donating nature of the methoxy group. mdpi.com

The coupling constants (J) provide valuable information about the connectivity of protons. For vicinal protons on an aromatic ring (ortho coupling), the J values are typically in the range of 7-9 Hz. Meta coupling is smaller, usually around 2-3 Hz, and para coupling is often not resolved. These coupling patterns are instrumental in assigning the specific positions of the protons on the aromatic rings. mdpi.com

The following table summarizes the typical ¹H NMR chemical shifts for protons in various 6-oxo-6H-benzo[c]chromen-3-yl analogues.

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Methoxy-6H-benzo[c]chromen-6-oneAromatic H8.35-6.99m-
OCH₃3.88s-
3-Isopropoxy-6H-benzo[c]chromen-6-oneAromatic H8.68-6.96m-
OCH(CH₃)₂4.77m6.0
OCH(CH₃)₂1.32d6.0
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneAromatic H8.31-7.07m-
OCH₂Ph5.24s-
Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetateAromatic H8.36-7.04m-
OCH₂CO4.94s-
OCH₂CH₃4.20q7.0
OCH₂CH₃1.24t7.5

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives. mdpi.com

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. In 6-oxo-6H-benzo[c]chromen-3-yl benzoate (B1203000) analogues, the spectrum can be divided into several regions corresponding to the carbonyl carbon, aromatic carbons, and carbons of the substituent groups.

The lactone carbonyl carbon (C-6) is typically observed as a downfield signal in the range of δ 160-161 ppm. mdpi.com The aromatic carbons resonate in the region of δ 100-155 ppm. The chemical shifts of the quaternary carbons are generally weaker in intensity compared to the protonated carbons. The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern on the rings. For example, carbons bearing electron-donating groups will be shifted upfield, while those adjacent to electron-withdrawing groups will be shifted downfield.

The following table presents the characteristic ¹³C NMR chemical shifts for various 6-oxo-6H-benzo[c]chromen-3-yl analogues.

Compound NameCarbonChemical Shift (δ, ppm)
3-Methoxy-6H-benzo[c]chromen-6-oneC=O160.96
Aromatic C161.67 - 111.09
OCH₃56.23
3-Isopropoxy-6H-benzo[c]chromen-6-oneC=O160.98
Aromatic C159.92 - 103.23
OCH(CH₃)₂70.42
OCH(CH₃)₂22.13
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneC=O160.95
Aromatic C160.70 - 102.91
OCH₂Ph70.25
Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetateC=O (lactone)160.88
C=O (ester)168.79
Aromatic C159.94 - 103.34
OCH₂CO66.14
OCH₂CH₃62.31
OCH₂CH₃15.96

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives. mdpi.com

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR spectra and for elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. In the COSY spectrum of a 6-oxo-6H-benzo[c]chromen-3-yl benzoate analogue, cross-peaks would be observed between adjacent protons on the aromatic rings, confirming their connectivity and aiding in the assignment of the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups present in the molecule.

Carbonyl (C=O) Stretching: A strong absorption band corresponding to the stretching vibration of the lactone carbonyl group is expected in the region of 1725-1735 cm⁻¹. orgsyn.org An additional strong C=O stretching band for the benzoate ester group would also be anticipated in a similar region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the region of 1600-1450 cm⁻¹ due to the C=C stretching vibrations within the aromatic rings. orgsyn.org

C-O Stretching: The C-O stretching vibrations of the lactone and the ester linkages would give rise to strong bands in the region of 1300-1000 cm⁻¹.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic protons. orgsyn.org

The following table presents the characteristic IR absorption bands for 6H-benzo[c]chromen-6-one.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching3073
Carbonyl (C=O)Stretching1733
Aromatic C=CStretching1607, 1505, 1485, 1457

Data sourced from the synthesis of 6H-benzo[c]chromen-6-one. orgsyn.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For a molecule like this compound, the Raman spectrum would also be expected to show characteristic bands for the aromatic ring vibrations and the carbonyl stretching. The symmetric stretching vibrations of the aromatic rings often give rise to strong Raman signals. Detailed Raman spectroscopic investigations would be valuable for a complete vibrational analysis of the molecule, although specific experimental data for this compound is not widely reported.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of novel compounds, providing unequivocal data on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

In the analysis of 6H-benzo[c]chromen-6-one analogues, HRMS is routinely used to validate the products of a synthetic route. For instance, a series of alkoxylated derivatives were analyzed, and the experimentally measured masses were found to be in excellent agreement with the calculated masses for the protonated molecular ions ([M+H]⁺). This close correlation, often within a few parts per million (ppm), provides strong evidence for the proposed atomic makeup of the molecules. mdpi.com

Below is a table of HRMS data for several 6H-benzo[c]chromen-6-one analogues, demonstrating the verification of their elemental compositions. mdpi.com

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-Methoxy-6H-benzo[c]chromen-6-oneC₁₄H₁₁O₃⁺227.0630227.0626
Ethoxy-6H-benzo[c]chromen-6-oneC₁₅H₁₃O₃⁺241.0786241.0782
3-Isopropoxy-6H-benzo[c]chromen-6-oneC₁₆H₁₅O₃⁺255.0943255.0940
3-(Benzyloxy)-6H-benzo[c]chromen-6-oneC₂₀H₁₅O₃⁺303.0943303.0940
Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetateC₁₇H₁₅O₅⁺299.0841299.0837
3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-oneC₁₇H₁₁N₂O₃⁺291.0691291.0686

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, organic molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and can be guided into the mass analyzer.

For 6H-benzo[c]chromen-6-one derivatives, ESI is highly effective for generating intact protonated molecules ([M+H]⁺). This allows for the direct determination of the molecular weight of the parent compound. The data presented in the HRMS table above were obtained using an ESI source, highlighting its utility in generating the ions needed for high-resolution analysis. mdpi.com The detection of these molecular ions is the first and most fundamental step in mass spectrometric analysis, confirming the successful synthesis of the target molecule before further fragmentation studies are undertaken to probe its structure.

X-ray Crystallography for Solid-State Structural Definition

While mass spectrometry reveals the composition and connectivity of a molecule, X-ray crystallography provides an unambiguous definition of its three-dimensional structure in the solid state. This technique is the gold standard for determining atomic coordinates, bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

This technique provides the absolute configuration and the preferred solid-state conformation of the molecule. For example, a study of 2-oxo-2H-chromen-3-yl benzoate, an isomer of the title compound, revealed that the dihedral angle between the coumarin (B35378) ring system and the benzoate group is 83.58 (9)°. researchgate.net This near-perpendicular arrangement is a key conformational feature. The ability to resolve atomic positions with high precision makes this technique definitive for structural assignment. mdpi.com

The table below presents crystallographic data for 2-oxo-2H-chromen-3-yl benzoate. researchgate.net

ParameterValue
Chemical FormulaC₁₆H₁₀O₄
Molecular Weight266.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.9243 (6)
b (Å)7.7262 (8)
c (Å)11.8168 (6)
α (°)84.550 (6)
β (°)81.852 (6)
γ (°)83.023 (8)
Volume (ų)619.22 (9)
Z2

Data from the crystallographic study of 2-oxo-2H-chromen-3-yl benzoate. researchgate.net

The data from X-ray crystallography also allows for a detailed analysis of how molecules are arranged within the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking. nih.govnih.gov

In the crystal structure of 2-oxo-2H-chromen-3-yl benzoate, the molecules are organized into a three-dimensional network through a combination of C—O⋯π, C—H⋯π, and aromatic π–π stacking interactions. researchgate.net Similarly, the crystal structure of an analogue, 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, shows molecules linked by C—H⋯O hydrogen bonds to form chains, which are further stabilized by weak π–π stacking. nih.gov The arrangement of molecules can be described as a tilted herringbone motif. nih.govnih.gov These interactions are fundamental to the stability and physical properties of the crystal.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that partitions the crystal's electron density among the constituent molecules. The surface is colored according to the nature and proximity of intermolecular contacts, providing a detailed picture of the crystal's cohesion.

The contributions of the most significant intermolecular contacts for 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate are detailed below. nih.gov

Contact TypeContribution to Hirshfeld Surface
H···H46.7%
H···O/O···H24.2%
H···C/C···H16.7%
C···C7.6%

Data from the Hirshfeld surface analysis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate. nih.gov

This analysis reveals that van der Waals H···H interactions are the most abundant, while the significant H···O/O···H contribution corresponds to the C—H⋯O hydrogen bonds observed in the crystal packing. nih.gov

Computational and Theoretical Chemistry Studies of 6 Oxo 6h Benzo C Chromen 3 Yl Benzoate Frameworks

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an indispensable tool for elucidating the fundamental characteristics of 6-oxo-6H-benzo[c]chromen-3-yl benzoate (B1203000), from its electronic structure to its potential applications in non-linear optics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been widely utilized to investigate the electronic structure and molecular geometry of benzo[c]chromenone derivatives. For instance, a study on 2-oxo-2H-chromen-3-yl benzoate, a related compound, employed DFT calculations at the B3LYP/6–311G(d,p) level to determine its geometry. The calculated dihedral angle between the coumarin (B35378) ring system and the benzoate group was found to be 81.8°, which is in close agreement with the experimental value of 83.58 (9)° obtained from X-ray crystallography. researchgate.net This demonstrates the accuracy of DFT in predicting the three-dimensional arrangement of atoms in these complex molecules.

DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), are also instrumental in understanding the distribution of electrons within the molecule. researchgate.netresearchgate.net These calculations help in identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the molecule's reactivity and electronic properties.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Similarly, theoretical calculations can predict Infrared (IR) spectra by calculating the vibrational frequencies of the molecule. These predicted spectra can aid in the assignment of experimental IR bands to specific molecular vibrations, providing further confirmation of the molecule's structure.

Evaluation of Non-Linear Optical (NLO) Properties

The potential of benzo[c]chromenone frameworks in non-linear optics (NLO) has been a significant area of research. Computational methods are key to evaluating the NLO properties of these molecules. The first-order hyperpolarizability (β), a measure of a molecule's NLO response, can be calculated using DFT. researchgate.net Organic molecules with extended π-conjugated systems are known to exhibit enhanced second-order NLO properties. researchgate.net

For instance, a theoretical study on 6'-Amino-5-Fluoro-2-Oxo-3'-Propyl-2'H-Spiro[Indoline-3,4'-Pyrano[2,3-C]Pyrazole]-5'-Carbonitrile, a complex heterocyclic system, utilized DFT calculations with the B3LYP/6-311+G(d,p) basis set to compute static NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Such calculations are vital for screening and designing new materials with desirable NLO properties for applications in photonics and optical data processing.

Mechanistic Pathways and Reaction Barrier Energetics

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions and determining the energy barriers associated with them. Various synthetic routes to 6H-benzo[c]chromen-6-ones have been developed, including domino reactions, Suzuki coupling, and Michael additions. tubitak.gov.trchemrxiv.org Theoretical calculations can model the transition states and intermediates of these reactions, providing insights into the reaction pathways and the factors that control the product distribution.

For example, the synthesis of 6H-benzo[c]chromen-6-ones can be achieved through a base-promoted reaction involving a nucleophilic attack followed by ring opening and cyclization. tubitak.gov.tr Quantum chemical calculations can be used to map the potential energy surface of such a reaction, identifying the lowest energy pathway and the rate-determining step. This information is invaluable for optimizing reaction conditions and developing more efficient synthetic methods.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a means to study the dynamic behavior and conformational preferences of flexible molecules like 6-oxo-6H-benzo[c]chromen-3-yl benzoate.

Conformational Analysis of the Benzo[c]chromenone System

The benzo[c]chromenone core is a key structural motif in many biologically active compounds. nih.govnih.gov Understanding its conformational preferences is essential for elucidating its interaction with biological targets. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

Molecular modeling techniques, often in conjunction with NMR data and X-ray crystallography, are used to explore the conformational landscape of these systems. researchgate.netnih.gov For example, in the study of benzodioxepine derivatives, a combination of 1H NMR vicinal coupling constants and computer modeling was used to determine the dihedral geometry and puckering of the seven-membered ring. researchgate.net This integrated approach allows for a detailed understanding of the conformational equilibria in solution. The principles of conformational analysis, which consider non-bonded interactions and torsional strain, are fundamental to predicting the most stable conformers. nobelprize.org

Studies on Molecular Aggregation and Self-Assembly

The aggregation of π-conjugated molecules like this compound is a phenomenon governed by non-covalent interactions, primarily π-π stacking. nih.gov Computational studies on related coumarin systems, which also feature a lactone fused to an aromatic ring, provide insight into the potential aggregation behavior of the benzo[c]chromenone framework. acs.orgarxiv.orgacs.org

Time-dependent density functional theory (TDDFT) calculations on coumarin dimers have been used to investigate the quantum mechanical effects of chromophore aggregation. acs.orgarxiv.org These studies reveal that the relative orientation and separation distance between molecules significantly impact their electronic coupling and excitonic properties. For the this compound framework, it is anticipated that similar principles would apply. The large, planar aromatic surface would facilitate π-π stacking, leading to the formation of H- or J-aggregates depending on the specific geometry of the stacked molecules. These aggregation modes would, in turn, influence the material's optical properties, such as its absorption and emission spectra.

The self-assembly process is also highly dependent on the solvent environment and the nature of any substituents on the aromatic core. acs.org For instance, in nonpolar solvents, π-π interactions are generally favored, promoting aggregation. In contrast, polar or hydrogen-bonding solvents can compete for intermolecular interactions, potentially disrupting the self-assembly process. Substituents on the benzoate or benzo[c]chromenone portions of the molecule can modulate aggregation behavior through steric hindrance or by introducing additional intermolecular forces like hydrogen bonding or dipole-dipole interactions. For example, bulky "picket-fence" type groups can be used to suppress π-π stacking and enhance solid-state emission by preventing aggregation-caused quenching. rsc.org Mesoscale modeling techniques have also been employed to simulate the self-assembly of conjugated polymers, where π-π interactions are a key driving force for crystallization and morphology. rsc.org

Structure-Property Relationship (SPR) Investigations

Understanding the relationship between the molecular structure of this compound derivatives and their properties is crucial for designing new materials with tailored functionalities. Computational chemistry offers powerful tools to probe these relationships at a molecular level.

The electronic absorption and emission characteristics of the this compound framework are highly sensitive to the nature and position of substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths.

Studies on a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, which share the core scaffold of the title compound, provide experimental data that illustrates these effects. mdpi.com As the alkyl chain length of the alkoxy group at the 3-position increases, there are subtle shifts in the melting point, but more importantly, the electronic environment of the chromophore is altered. While detailed photophysical data for this specific series is not provided in the reference, it is a general principle that such modifications can influence the fluorescence quantum yield and lifetime. springernature.com

For instance, in other heterocyclic systems, it has been shown that electron-donating groups generally lead to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups cause a hypsochromic (blue) shift. researchgate.net The benzoate group in the title compound acts as a substituent, and its electronic properties, along with any further substitutions on either the benzoate or the benzo[c]chromenone rings, would be expected to follow these general trends.

Table 1: Properties of 3-Substituted 6H-benzo[c]chromen-6-one Derivatives

CompoundSubstituent at Position 3Molecular FormulaMelting Point (°C)Reference
1aMethoxy (B1213986)C14H10O3131.5–132.8 mdpi.com
1bEthoxyC15H12O3115.2–117.7 mdpi.com
1cIsopropoxyC16H14O358.7–59.1 mdpi.com
1dPropoxyC16H14O367.6–69.2 mdpi.com
1esec-ButoxyC17H16O373.2–75.8 mdpi.com
1jBenzyloxyC20H14O3113.2–115.3 mdpi.com

Substituents not only influence the electronic properties but also exert steric effects that can alter the molecular geometry of the this compound framework. The planarity of the benzo[c]chromenone core is crucial for efficient π-conjugation. Bulky substituents, particularly at positions adjacent to the linkage between the two aromatic systems, could induce torsion in the molecular backbone, leading to a decrease in conjugation and a corresponding blue shift in the absorption spectrum.

Furthermore, intermolecular steric effects play a significant role in the solid-state packing of these molecules. The way individual molecules arrange themselves in a crystal lattice is a direct consequence of their shape and the electronic interactions between them. These packing motifs can have a profound impact on the bulk material properties, including charge transport and solid-state fluorescence.

The planar, extended π-system of the this compound framework makes it an interesting building block for the construction of chiral supramolecular structures. While the parent molecule is achiral, chirality can be induced in several ways, leading to materials with chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL).

One approach is to introduce a chiral center into the molecule, for instance, by using a chiral substituent on the benzoate or the benzo[c]chromenone part. This inherent chirality can then be transferred to the conformation of the π-conjugated system.

Another strategy involves the formation of helical superstructures through self-assembly. In such systems, even achiral molecules can form chiral aggregates. The helicity of these aggregates would be determined by subtle intermolecular interactions, and it is often possible to control the handedness of the helix by external stimuli or by the presence of a chiral dopant. Computational studies on π-conjugated oligomers have shown that controlling the twist of the aromatic units in the backbone is a viable strategy for engineering helical structures. springernature.comresearchgate.netnih.govnih.gov By designing appropriate linkages between this compound units, it may be possible to create oligomers and polymers with a defined helical twist, leading to significant chiroptical responses. The formation of secondary helical structures can lead to chiral amplification, where the chiroptical properties increase with the length of the oligomer. researchgate.netnih.govnih.gov

Chemical Reactivity and Advanced Derivatization Strategies for 6 Oxo 6h Benzo C Chromen 3 Yl Benzoate

Reactions on the Benzo[c]chromenone Core

The chemical landscape of the benzo[c]chromenone core is rich, offering multiple sites for modification. These can be broadly categorized into reactions occurring on the aromatic systems and transformations involving the lactone ring.

The two benzene (B151609) rings of the benzo[c]chromenone core possess distinct electronic characteristics, enabling selective functionalization. The phenolic ring (A-ring) is generally more activated towards electrophilic substitution, while the benzoic acid-derived ring (D-ring) is less reactive. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have become indispensable for introducing a diverse array of substituents with high regioselectivity. tubitak.gov.trresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely employed to form carbon-carbon bonds. tubitak.gov.trresearchgate.net This strategy is fundamental in the synthesis of naturally occurring urolithins and their analogues, which are derivatives of the benzo[c]chromenone core. chemrxiv.org For instance, the coupling of a suitably substituted phenylboronic acid with a halogenated coumarin (B35378) or benzoic acid derivative is a key step in constructing the biaryl backbone before lactonization. tubitak.gov.tr This approach allows for the systematic introduction of various functional groups onto the aromatic rings, as summarized in the table below.

Table 1: Examples of Functional Groups Introduced via Cross-Coupling Reactions

Functional Group Reagent Type Reaction Type Purpose/Outcome
Aryl/Heteroaryl Arylboronic Acid Suzuki Coupling Synthesis of complex biaryl structures, modulation of electronic properties
Alkyl Alkylboronic Acid Suzuki Coupling Introduction of alkyl chains for lipophilicity modification
Amino Amines Buchwald-Hartwig Amination Introduction of nitrogen-containing functional groups for biological activity

Furthermore, directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov For example, rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides followed by intramolecular annulation with quinones has been used to efficiently form 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net

The lactone (or pyran-6-one) ring is a key functional group that governs the planarity and electrophilicity of the core structure. Its modification offers a route to derivatives with significantly altered properties. nih.gov

One of the primary transformations is the reductive opening of the lactone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality to a diol, cleaving the ring in the process. masterorganicchemistry.comyoutube.com This reaction converts the planar, rigid benzo[c]chromenone into a more flexible biphenyl (B1667301) derivative with two hydroxyl groups, which can serve as a handle for further functionalization.

Table 2: Potential Transformations of the Lactone Moiety

Reaction Type Reagent(s) Product Type Significance
Reduction LiAlH₄ Biphenyl-diol Complete reduction and ring opening
Partial Reduction DIBAL-H (at -78 °C) Lactol (Hemiacetal) Partial reduction to a cyclic hemiacetal, preserving the ring structure. nih.govmasterorganicchemistry.com
Aminolysis/Amidation Amines Ring-opened Amide Introduction of amide functionality, significant change in electronic and H-bonding properties. nih.gov

A notable example is the synthesis of a ring C-opened derivative of Urolithin B, where the lactone is transformed to create a more flexible structure for biological evaluation. nih.gov The partial reduction of the lactone to a lactol (a cyclic hemiacetal) can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which provides a different avenue for derivatization. nih.govreddit.com

Regioselective Synthesis and Stereochemical Control

The construction of complex molecules based on the benzo[c]chromenone scaffold requires precise control over the placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity).

Regioselectivity is crucial when synthesizing specific isomers of naturally occurring benzo[c]chromenones, such as the urolithins. For example, Urolithin A is a 3,8-dihydroxy-6H-benzo[c]chromen-6-one, whereas Isourolithin A is the 3,9-dihydroxy isomer. Their syntheses require methods that can differentiate between the various positions on the aromatic rings.

One successful strategy involves the copper-catalyzed coupling of a 2-halobenzoic acid with a specific dihydroxyphenol (resorcinol for Urolithin A, hydroquinone (B1673460) for Isourolithin A), followed by cyclization. researchgate.net The choice of the phenol (B47542) starting material dictates the final substitution pattern. Palladium-catalyzed domino reactions, such as a Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, also provide a powerful and regioselective route to the benzo[c]chromenone core. chemrxiv.org These methods often rely on the inherent reactivity differences of the starting materials or the use of directing groups to achieve the desired regiochemical outcome.

As synthetic targets become more complex, controlling the three-dimensional arrangement of atoms becomes critical. While many simple benzo[c]chromenones are achiral, the introduction of substituents or the creation of fused ring systems can generate stereocenters. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often essential for therapeutic applications. nih.gov

In the context of benzo[c]chromenone chemistry, stereoselectivity has been demonstrated in intramolecular Diels-Alder Fries (IMDAF) reactions. When suitably designed benzo[c]chromenone precursors undergo these cyclizations to form complex, fused polycyclic heterocycles, the reactions can proceed with high stereoselectivity, yielding specific diastereomers. researchgate.net This control is governed by the transition state geometry of the cycloaddition. Although the development of general asymmetric methods for derivatizing the benzo[c]chromenone core is an ongoing area of research, these examples demonstrate that stereocontrol is achievable, paving the way for the synthesis of complex, enantiopure benzo[c]chromenone-based molecules. researchgate.netrsc.org

Annulation and Fusion Reactions to Form Extended Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful strategy for creating extended, polycyclic systems from the benzo[c]chromenone core. These larger, often rigid, structures are of interest in materials science and as complex pharmacological agents.

Cascade or domino reactions have been developed to rapidly construct functionalized benzo[c]chromenones, and these principles can be extended to build further rings. nih.gov For example, a DBU-promoted cascade double-annulation of an in situ generated ortho-alkynyl quinone methide has been used to construct hydroxybenzo[c]chromen-6-ones. nih.govresearchgate.net

Cycloaddition reactions are a primary tool for annulation. A metal-free, one-pot synthesis of benzo[c]chromen-6-ones has been achieved through a tandem photo-thermal-photo reaction sequence involving [4+2] and [2+2] cycloadditions starting from 3,4-dichlorocoumarins and a 1,3-butadiene. nih.gov This highlights the utility of cycloaddition pathways in forming the core, a strategy that can be adapted to fuse new rings onto a pre-formed benzo[c]chromenone. The synthesis of benzofuran-fused systems, for instance, represents a common strategy to create extended polycyclic aromatic heterocycles. organic-chemistry.orgnih.gov These methods expand the structural diversity accessible from the benzo[c]chromenone template, leading to novel compounds with unique electronic and biological profiles.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The fusion of a pyrazole or pyrazoline ring to the 6-oxo-6H-benzo[c]chromenone core represents a significant area of research, leading to the creation of novel polycyclic heterocyclic compounds. These syntheses often proceed through a common intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one, which can be further functionalized to introduce the necessary precursors for pyrazole ring formation.

One common strategy involves the conversion of the 3-hydroxy group to a more reactive species, such as a chloro or formyl group. For instance, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C-4 position of a related coumarin precursor, yielding a 3-formyl-4-chlorocoumarin. This intermediate can then readily undergo condensation with various hydrazine (B178648) derivatives to construct the pyrazole ring, leading to the formation of chromeno[4,3-c]pyrazol-4-ones. nih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695) at reflux, providing good to excellent yields of the fused pyrazole derivatives. nih.gov

Another approach involves the synthesis of chromeno[2,3-c]pyrazoles. This can be achieved through a multi-component reaction involving ethyl acetoacetate, a hydrazine derivative, an aldehyde, and a 1,3-diketone in a suitable medium, such as magnetized distilled water, which has been reported as an eco-friendly and catalyst-free option. scielo.org.za The reaction proceeds through a series of condensation, Michael addition, and cyclization steps to afford the final fused pyrazole product. scielo.org.za

The following table summarizes representative examples of the synthesis of pyrazole derivatives from chromone (B188151) precursors.

Starting MaterialReagent(s)ProductYield (%)Reference
3-Formyl-4-chlorocoumarinPhenylhydrazine2-Phenyl-2H-chromeno[4,3-c]pyrazol-4-one85 nih.gov
3-Formyl-4-chlorocoumarinHydrazine hydrate1H-Chromeno[4,3-c]pyrazol-4-one89 nih.gov
Ethyl acetoacetate, hydrazine, aldehyde, 1,3-diketoneMagnetized Distilled WaterChromeno[2,3-c]pyrazole derivative85-93 scielo.org.za

Creation of Spiro Compounds

The construction of spirocyclic systems, where a single atom is common to two rings, represents an intriguing derivatization strategy for 6-oxo-6H-benzo[c]chromen-6-one. These transformations often introduce a three-dimensional complexity to the planar chromenone scaffold. The synthesis of spiro compounds can be achieved through various methodologies, including multi-component reactions and cycloaddition strategies.

A notable example is the synthesis of spiro[benzo nih.govresearchgate.netchromeno[2,3-c]pyrazole-11,3′-indol]-2′(1′H)-ones. This can be accomplished via a microwave-assisted multi-component reaction involving a phenylhydrazine, isatin, a ketoester, and 2-naphthol (B1666908), catalyzed by Co3S4 nanoparticles. nih.gov This approach allows for the rapid and efficient assembly of complex spiroheterocycles.

Another strategy involves the synthesis of spiro[benzo[c]chromene-8,4'oxazole] derivatives. researchgate.net While the specific starting material differs from 6-oxo-6H-benzo[c]chromen-3-yl benzoate (B1203000), the underlying principle of creating a spiro center on the benzo[c]chromene framework is relevant. These syntheses often rely on the generation of a reactive intermediate from the chromene core that can then undergo cyclization with a suitable partner to form the spirocyclic system.

The following table provides an example of the synthesis of a spiro compound from a related chromene precursor.

Starting Material ComponentsCatalystProductYield (%)Reference
Phenylhydrazine, Isatin, Ketoester, 2-NaphtholCo3S4 nanoparticles10-Methyl-8H-spiro[benzo nih.govresearchgate.netchromeno[2,3-c]pyrazole-11,3′-indol]-2′(1′H)-oneNot specified nih.gov

Heterocyclization with Various Nucleophiles

The 6-oxo-6H-benzo[c]chromenone scaffold is susceptible to attack by various nucleophiles, leading to the formation of a wide array of heterocyclic derivatives. The initial hydrolysis of the benzoate ester to the 3-hydroxy derivative is often a prerequisite for these reactions, as the hydroxyl group can be converted into a good leaving group or can direct the regioselectivity of the nucleophilic attack.

The reaction of 3-formyl-4-chlorocoumarin, a derivative accessible from the corresponding 3-hydroxy precursor, with nitrogen-containing nucleophiles such as hydrazines, is a prime example of heterocyclization. nih.gov This reaction leads to the formation of fused pyrazole systems as discussed in section 5.3.1. Similarly, reaction with other binucleophiles can lead to the formation of different heterocyclic rings fused to the chromenone core.

Furthermore, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) itself involves a nucleophilic attack of resorcinol (B1680541) on 2-iodobenzoic acid in the presence of a copper catalyst. nih.gov This highlights the general reactivity of the biphenyl ether linkage within the benzo[c]chromenone system towards nucleophilic reagents under specific conditions.

The following table summarizes a key heterocyclization reaction leading to the benzo[c]chromenone core.

ReactantsReagent(s)/CatalystProductReference
Resorcinol, 2-Iodobenzoic acidNaOH, CuSO43-Hydroxy-6H-benzo[c]chromen-6-one nih.gov

Construction of Multi-Ring Chromenone-Fused Scaffolds

The derivatization of 6-oxo-6H-benzo[c]chromen-3-yl benzoate can be extended to the construction of elaborate multi-ring systems, where the chromenone core serves as a foundational building block. These strategies often involve tandem or multi-component reactions that allow for the efficient assembly of complex molecular architectures.

An example of this is the synthesis of novel ABCD-fused chromenopyrazolopyridines. These tetracyclic systems can be synthesized through a diastereoselective multicomponent reaction of chromone-3-benzoylhydrazones with acetylenedicarboxylates and isocyanides. mdpi.com This reaction allows for the creation of three new stereogenic centers in a single step.

Another approach to multi-ring systems is the synthesis of bridged tetrahydroquinolines and chromanes bearing 2,6-methanobenzo[d] nih.govresearchgate.netdiazocine and 2,6-methanobenzo[g] nih.govresearchgate.netoxazocine scaffolds, respectively. researchgate.net While not directly starting from a benzo[c]chromenone, the principles of constructing fused ring systems onto a chromene-like core are applicable. These reactions often proceed via a cascade of reactions including enamine formation, Michael addition, and intramolecular cyclizations. researchgate.net

The following table presents an example of the synthesis of a multi-ring chromenone-fused scaffold.

Starting MaterialReagentsProductYield (%)Reference
Chromone-3-benzoylhydrazoneAcetylenedicarboxylate, IsocyanideChromenopyrazolopyridine derivative52-65 mdpi.com

Non Biological Applications and Materials Science Perspectives of 6 Oxo 6h Benzo C Chromen 3 Yl Benzoate Analogues

Photonic Materials Science

The interaction of 6-oxo-6H-benzo[c]chromen-3-yl benzoate (B1203000) analogues with light is a key area of investigation for their application in photonic materials. Their ability to absorb and emit light, and the potential to tune these properties through synthetic modification, opens up possibilities for their use in a variety of light-based technologies.

While direct studies on 6-oxo-6H-benzo[c]chromen-3-yl benzoate as a laser dye are not extensively documented, the broader class of coumarin (B35378) derivatives, to which it belongs, is well-established in this application. Coumarin-based dyes are known for their high fluorescence quantum yields and good photostability, which are critical requirements for efficient laser action. The photophysical properties of coumarin derivatives can be readily modified by the introduction of various substituents, allowing for the tuning of the lasing wavelength across the blue-green region of the spectrum. The this compound structure, with its extended conjugation compared to simpler coumarins, could potentially lead to dyes with shifted absorption and emission spectra, possibly extending into the visible and near-infrared regions. Further research into the photophysical characteristics of this specific class of compounds is warranted to explore their full potential as novel laser dyes.

A significant area of application for this compound analogues is in the development of fluorescent sensors for the detection of metal ions in non-biological contexts. Research has demonstrated that hydroxylated derivatives of 6H-benzo[c]chromen-6-one, such as 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), can act as selective "on-off" fluorescent sensors for iron (III) ions. nih.govtubitak.gov.tr The fluorescence of these compounds is quenched in the presence of Fe³⁺, providing a clear signal for its detection. This property is attributed to the lactone group within the benzo[c]chromen-6-one scaffold, which plays a crucial role in the selective binding of the metal ion. tubitak.gov.tr

The sensing mechanism and photophysical properties of these fluorescent probes have been characterized in detail. For instance, 3-hydroxy-6H-benzo[c]chromen-6-one (URO-B) and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH), exhibit distinct excitation and emission wavelengths with large Stokes shifts, which is advantageous for sensor applications. nih.gov The fluorescence quenching upon binding to Fe³⁺ is proportional to the concentration of the ion, allowing for quantitative analysis. nih.gov This capability is critical for monitoring environmental systems and industrial processes where trace metal contamination is a concern.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)Analyte Detected
3-hydroxy-6H-benzo[c]chromen-6-one (URO-B)33042090Fe³⁺
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)335460125Fe³⁺

Table 1: Photophysical properties of 6-oxo-6H-benzo[c]chromen-6-one analogues as fluorescent probes for Iron (III). Data sourced from nih.gov.

Furthermore, the versatility of the 6-oxo-6H-benzo[c]chromen-6-one scaffold allows for the synthesis of a wide range of derivatives with tailored properties for use as fluorescent labels in materials science. By introducing different functional groups, the solubility, binding affinity, and photophysical characteristics can be fine-tuned for specific applications.

The high fluorescence quantum yields and the ability to form stable molecular structures make this compound analogues potential candidates for use as organic scintillators. Organic scintillators are materials that emit light upon interaction with ionizing radiation, and they are widely used in radiation detection and high-energy physics experiments. The efficiency of a scintillator is dependent on its ability to rapidly and efficiently convert the energy of the incident radiation into detectable light. While specific studies on this application are limited, the promising photophysical properties of related coumarin derivatives suggest that the benzo[c]chromenone core could be a valuable component in the design of new scintillating materials.

In the realm of photoelectronic sensitizers, these compounds could play a role in devices such as dye-sensitized solar cells (DSSCs). A sensitizer (B1316253) in a DSSC absorbs light and injects an electron into a semiconductor material, initiating the flow of electric current. The effectiveness of a sensitizer is determined by its absorption spectrum, excited-state lifetime, and the efficiency of electron injection. The tunable electronic properties of this compound analogues make them intriguing candidates for this purpose, although further research is needed to optimize their performance in such devices.

Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This technique offers advantages such as deeper penetration into scattering media and reduced photodamage, making it valuable for applications like 3D microfabrication and high-resolution imaging. Molecules with large two-photon absorption cross-sections are required for efficient TPE. The extended π-conjugated system of the this compound scaffold suggests that it could be engineered to exhibit significant TPE properties. By strategically adding electron-donating and electron-accepting groups to the molecular structure, it may be possible to enhance the two-photon absorption cross-section, opening up new avenues for the application of these compounds in advanced materials and imaging technologies.

Advanced Functional Materials Design

The this compound framework serves as a versatile building block for the creation of advanced functional materials with tailored optical and electronic properties. Its rigid structure and amenability to chemical modification make it an attractive scaffold for the design of novel organic materials.

The synthesis of functionalized 6H-benzo[c]chromenes is an active area of research, with various methods being developed to create a diverse range of derivatives. rsc.org These synthetic strategies allow for the introduction of different substituents onto the benzo[c]chromene core, which in turn influences the material's properties. For example, the introduction of specific functional groups can lead to the development of materials with bright blue fluorescence and high quantum yields, making them suitable for use as blue luminogens in organic light-emitting diodes (OLEDs). researchgate.net

The 6H-benzo[c]chromene scaffold has been successfully incorporated into conjugated polymers for applications in polymer solar cells. By polymerizing benzo[c]chromene derivatives with electron-deficient units, low-bandgap polymers with enhanced power conversion efficiencies have been achieved. This demonstrates the potential of the this compound core in the design of materials for organic electronics, where the ability to tune the electronic energy levels is crucial for device performance.

Materials for Molecular Recognition Studies

Analogues of this compound, which belong to the class of hydroxylated 6H-benzo[c]chromen-6-one derivatives known as urolithins, have emerged as significant scaffolds in the field of molecular recognition. nih.govresearchgate.net Their unique structural and photophysical properties are being leveraged for the development of selective chemosensors.

Recent research has highlighted the potential of these compounds to act as fluorescent probes for the detection of specific metal ions. nih.gov The core structure of 6H-benzo[c]chromen-6-one, particularly the lactone group, plays a crucial role in their selective binding capabilities. nih.gov This has led to the exploration of various analogues as on-off fluorescent sensors, where the fluorescence of the compound is quenched or enhanced upon binding to a target analyte.

One notable application is in the selective detection of Iron (III) ions. Studies have demonstrated that certain urolithin analogues can act as selective fluorescent chemosensors for Fe³⁺ in aqueous solutions. nih.gov This selective interaction is a key aspect of molecular recognition, where a host molecule (the urolithin analogue) specifically binds to a guest molecule or ion (Fe³⁺).

For instance, 3-hydroxy-6H-benzo[c]chromen-6-one, also known as Urolithin B, and its partially saturated analogue, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, have been synthesized and investigated for their metal-sensing properties. nih.gov Fluorometric studies revealed that these compounds exhibit a selective "on-off" sensor capacity for Iron (III) ions. nih.gov This functionality is attributed to the lactam group within their structure, which serves as the primary binding site for the metal ion. nih.gov

The development of such fluorescent probes is a significant area of materials science, with potential applications in environmental monitoring and biological imaging. The ability of these 6-oxo-6H-benzo[c]chromen-6-one analogues to selectively recognize and signal the presence of specific metal ions underscores their importance in the design of advanced functional materials.

Research Findings on Urolithin Analogues as Fluorescent Sensors

CompoundTarget AnalyteSensing MechanismKey Structural Feature for RecognitionReference
3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)Iron (III)Fluorescence quenching ("on-off" sensor)Lactam group nih.gov
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneIron (III)Fluorescence quenching ("on-off" sensor)Lactam group nih.gov

Q & A

Q. What are the established synthetic routes for 6-oxo-6H-benzo[c]chromen-3-yl benzoate?

A common method involves cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes to form the benzo[c]chromen-6-one core, followed by esterification with benzoyl chloride. Reaction conditions (e.g., solvent, temperature) and purification steps (e.g., column chromatography) are critical for yield optimization .

Q. How can researchers validate the purity and identity of synthesized this compound?

Purity can be assessed via HPLC (95% purity threshold, as noted in derivatives), while structural confirmation relies on spectroscopic techniques:

  • NMR : Key signals include aromatic protons (δ 8.37–7.78 ppm for benzo[c]chromen protons) and ester carbonyl peaks in IR (~1740 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks matching the formula C₁₉H₁₄O₅ (exact mass 330.09) .

Q. What solvents and conditions are recommended for handling this compound?

Use anhydrous dichloromethane or acetonitrile for reactions to avoid hydrolysis of the ester group. Storage requires airtight containers in dry, ventilated environments to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Substitution patterns : Modify the benzoyl group (e.g., chlorobenzoate in compound 5277195) to assess effects on bioactivity .
  • Biological assays : Test derivatives against targets like acetylcholinesterase (AChE) or fatty acid amide hydrolase (FAAH) using enzymatic inhibition assays .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., methyl 4-(4-oxo-4H-chromen-2-yl)benzoate, δ 8.02–7.78 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for chromene-oxazine hybrids .

Q. How can researchers optimize multi-step syntheses of derivatives with conflicting yield data?

  • DoE (Design of Experiments) : Systematically vary parameters like temperature (e.g., 60–80°C for cyclocondensation) and catalyst loading .
  • In-line monitoring : Use techniques like FTIR or LC-MS to track intermediate formation and adjust conditions in real time .

Q. What bioassays are suitable for evaluating the compound’s biological potential?

  • Enzyme inhibition : Screen against AChE using Ellman’s assay (IC₅₀ values) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .

Methodological Considerations

Q. How to address low yields in esterification steps?

  • Activation reagents : Use DCC/DMAP for efficient benzoylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-DAD/UV : Detect impurities at 254 nm with a C18 column (acetonitrile/water gradient).
  • LC-HRMS : Identify unknown byproducts with high mass accuracy (<2 ppm error) .

Q. How to design stability studies for this compound under varying conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
  • Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.